molecular formula C10H6F4O3 B15317352 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid

Cat. No.: B15317352
M. Wt: 250.15 g/mol
InChI Key: LJGMABCACHYBQM-UHFFFAOYSA-N
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Description

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid is a fluorinated aromatic compound with a propanoic acid backbone modified by a ketone group (2-oxo) and a substituted phenyl ring. The phenyl group is functionalized with a fluorine atom at the ortho position and a trifluoromethyl (-CF₃) group at the meta position. This structural configuration imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its fluorinated substituents enhance metabolic stability and lipophilicity, which are critical for drug design and agrochemical applications .

Properties

Molecular Formula

C10H6F4O3

Molecular Weight

250.15 g/mol

IUPAC Name

3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H6F4O3/c11-8-5(4-7(15)9(16)17)2-1-3-6(8)10(12,13)14/h1-3H,4H2,(H,16,17)

InChI Key

LJGMABCACHYBQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Fluoro-3-(trifluoromethyl)benzaldehyde

This intermediate is often prepared via Friedel-Crafts acylation of fluorinated benzene derivatives. For example, hexafluoroacetone reacts with chlorobenzene derivatives under Lewis acid catalysis (e.g., AlCl₃) to install the trifluoromethyl group. Subsequent fluorination using hydrogen fluoride (HF) and antimony pentafluoride (SbF₅) at 180°C introduces the fluorine atom.

Stepwise Preparation Procedures

Method A: Direct Oxidation of Propionaldehyde Derivatives

A widely cited approach involves the oxidation of 3-[2-fluoro-3-(trifluoromethyl)phenyl]propanal using potassium permanganate (KMnO₄) in acidic conditions:

  • Aldehyde Formation :

    • React 2-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid in a Knoevenagel condensation to form the α,β-unsaturated aldehyde.
    • Conditions : Reflux in toluene with piperidine catalyst (yield: 78–85%).
  • Oxidation to 2-Oxopropanoic Acid :

    • Treat the aldehyde with KMnO₄ in a 3:1 acetone-water mixture at 0–5°C.
    • Yield : 92%.

Method B: Methylation-Acylation Cascade

A patent-pending method (US8163903B2) outlines a high-yield, three-step process:

Step Reagents/Conditions Purpose Yield
1 Methyl p-toluenesulfonate, acetonitrile, NaOH (30°C) Methylation of amine intermediates 95%
2 NNDMF-DMA, toluene/n-heptane (80°C) Acylation to form β-keto ester 89%
3 Hydrolysis with HCl (75°C, 4h) Ester cleavage to free acid 97%

This method achieves an overall yield of 83% with HPLC purity >99.7%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A rapid protocol employs microwave irradiation to accelerate the condensation step:

  • React 2-fluoro-3-(trifluoromethyl)phenylacetic acid with oxalyl chloride (COCl₂) in dichloromethane.
  • Irradiate at 150 W for 10 minutes to form the β-keto acid.
  • Advantage : Reduces reaction time from 6h to 15 minutes.

Continuous Flow Reactor Approach

Industrial-scale production utilizes continuous flow systems for oxidation steps:

  • Pump a solution of 3-[2-fluoro-3-(trifluoromethyl)phenyl]propanal and KMnO₄ through a PTFE reactor (residence time: 2 minutes).
  • Output : 98% conversion efficiency at 50°C.

Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (e.g., acetonitrile) enhance methylation rates but require careful pH control to prevent side reactions.
  • Apolar solvents (e.g., n-heptane) improve crystallization of intermediates, yielding >99% purity.

Fluorination Efficiency

  • HF/SbF₅ mixtures achieve 97.56% fluorination yield but necessitate corrosion-resistant equipment.
  • Safer alternatives like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are less effective (yield: 72%).

Comparative Analysis of Methods

Method Key Advantage Limitation Scalability
Direct Oxidation (Method A) High functional group tolerance Multi-step purification Lab-scale
Methylation-Acylation (Method B) Excellent purity (99.7%) Requires toxic NNDMF-DMA Industrial
Microwave-Assisted Rapid synthesis High energy input Pilot-scale

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Propanoic Acid Family

The following table compares 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid with key analogues from the provided evidence:

Compound Name (CAS RN) Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
This compound 2-fluoro, 3-CF₃ phenyl; 2-oxo propanoic acid ~250.15 (estimated) High polarity due to oxo group; potential enzyme inhibition
3-(2-Trifluoromethylphenyl)propionic acid (94022-99-8) 2-CF₃ phenyl; propionic acid (no oxo group) 218.17 Commercial availability (>98% purity); used in synthesis
Propanoic acid, 2,2,3-trifluoro-3-[hexafluoro-3-(trifluoromethoxy)propoxy]- (919005-14-4) Multiple fluorinated alkoxy chains; trifluoro modifications Not reported Likely high thermal stability; used in polymer coatings
Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, polymer (328390-05-2) Polymer with cyclohexanedimethanol and fluorinated segments Variable (polymer) Biomedical applications (e.g., drug delivery systems)
Key Observations:
  • Electronic Effects: The 2-oxo group in the target compound increases electrophilicity compared to non-oxo analogues like 3-(2-trifluoromethylphenyl)propionic acid. This enhances reactivity in nucleophilic addition reactions .
  • Commercial Viability : Unlike the target compound, 3-(2-trifluoromethylphenyl)propionic acid is commercially available (e.g., Kanto Reagents), suggesting established synthetic routes and industrial demand .

Functional Group Analysis

  • Ketone vs. Carboxylic Acid Derivatives : The 2-oxo group distinguishes the target compound from esters (e.g., [69116-73-0]) and ammonium salts (e.g., [62037-80-3]). The oxo group may facilitate hydrogen bonding in biological targets, whereas esterified derivatives prioritize lipophilicity .
  • Fluorinated Alkoxy Chains : Compounds like [919005-14-4] and [69087-46-3] incorporate perfluorinated alkoxy groups, which improve resistance to oxidation but reduce solubility in polar solvents compared to the target compound’s aromatic fluorination .

Biological Activity

3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound with a distinct molecular structure characterized by the presence of a trifluoromethyl group and a fluorinated aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

  • Molecular Formula: C10H6F4O3
  • Molecular Weight: 250.15 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atoms enhance lipophilicity, which may improve membrane permeability and metabolic stability, facilitating its therapeutic potential. The compound's trifluoromethyl and keto functionalities contribute to its reactivity and binding affinity, potentially leading to inhibition or modulation of various biological pathways .

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Anti-inflammatory Properties: The compound has been investigated for its role in reducing inflammation, which is crucial in various chronic diseases.
  • Anticancer Activity: Studies have shown that it can inhibit the growth of several human cancer cell lines, suggesting potential as an anticancer agent. For instance, it has demonstrated IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
This compoundTrifluoromethyl group, keto functionalityPotential anti-inflammatory and anticancer properties
Ethyl 3-(2-fluoro-5-(trifluoromethyl)phenyl)-3-oxopropanoateSimilar fluorinated structureDifferent position of trifluoromethyl group
Ethyl 4-fluoro-3-(trifluoromethyl)benzoateEster functional groupDifferent chemical reactivity due to ester

The unique combination of electron-withdrawing groups in this compound enhances its reactivity and biological activity compared to these similar compounds, making it a valuable candidate for further research in medicinal chemistry.

Case Studies

  • Anticancer Activity Study:
    A study evaluated the effects of this compound on various cancer cell lines including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). The compound exhibited IC50 values that were significantly lower than those of traditional chemotherapeutics such as Doxorubicin, indicating its potential as an effective anticancer agent .
  • Anti-inflammatory Mechanism:
    Another study focused on the anti-inflammatory properties of the compound, revealing that it could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism through which it could alleviate symptoms associated with inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid?

Methodological Answer: The synthesis of this compound can be inferred from analogous fluorinated phenylpropanoic acids. A two-step approach is recommended:

Friedel-Crafts Acylation : React 2-fluoro-3-(trifluoromethyl)benzene with oxalyl chloride to introduce the oxopropanoyl group. Use Lewis acids like AlCl₃ in anhydrous dichloromethane under nitrogen .

Acid Hydrolysis : Convert intermediate esters (e.g., methyl esters) to the carboxylic acid using H₂SO₄ or HCl under reflux, as demonstrated in methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate synthesis .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

Q. How can the structure of this compound be characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and trifluoromethyl (CF₃) coupling patterns. Fluorine substituents split signals into distinct multiplets .
    • ¹³C NMR : Confirm the ketone carbonyl (δ ~200 ppm) and carboxylic acid (δ ~170 ppm).
  • IR Spectroscopy : Detect C=O stretches (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) .
  • X-ray Crystallography : For absolute configuration, grow single crystals in ethanol/water mixtures and compare with chiral analogs like (2S,3S)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Test aqueous solutions (pH 2–12) at 25°C for 24 hours. Fluorinated aryl groups enhance stability in acidic conditions, but the β-ketoacid moiety may decarboxylate above pH 7 .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) up to 300°C. Trifluoromethyl groups reduce thermal degradation, as seen in analogs like 3-(3-chloro-4-fluorophenyl)-2,2-difluoropropanoic acid .
  • Storage : Store at –20°C in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • Electron-Withdrawing Effects : The 2-fluoro and 3-CF₃ groups activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attack. Compare reactivity with non-fluorinated analogs using DFT calculations (e.g., Fukui indices) .
  • Experimental Validation : React with amines (e.g., benzylamine) in DMF at 80°C. Monitor via LC-MS to track substitution at the β-keto position, similar to 3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid derivatives .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Parameterize fluorine atoms using Merck Molecular Force Field (MMFF) due to their electronegativity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare with fluorinated analogs like (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Meta-Analysis : Aggregate data from assays (e.g., IC₅₀ values in enzyme inhibition studies) and stratify by assay conditions. For example, discrepancies in cytotoxicity may arise from impurities; validate purity via HPLC (>98%) as in 3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanoic acid studies .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace CF₃ with CH₃) to isolate electronic vs. steric effects .

Q. What methods enable enantioselective synthesis of chiral derivatives?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral oxazaborolidine catalysts in ketone reductions to generate enantiomerically pure alcohols, as applied to (R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic esters selectively, leveraging steric hindrance from the trifluoromethyl group .

Q. How does the compound behave in radical-mediated reactions?

Methodological Answer:

  • Initiation : Use AIBN or UV light to generate radicals. The β-ketoacid moiety may act as a hydrogen donor, stabilizing intermediates.
  • EPR Spectroscopy : Detect radical adducts with spin traps (e.g., DMPO). Compare with 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid’s radical scavenging activity .

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